勃姆石

描述

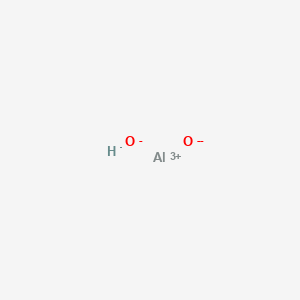

gamma-Aluminum oxide hydroxide is a chemical compound of aluminum. Aluminum is the most abundant metal in the earth's crust and is always found combined with other elements such as oxygen, silicon, and fluorine. (L739, L740)

科学研究应用

陶瓷生产

勃姆石是一种用于生产陶瓷的宝贵材料 . 它具有使物质胶溶和形成可塑模压混合物(可塑糊)的能力,这些混合物适用于挤出和制备具有高度发达表面的工件 .

催化剂生产

勃姆石广泛用于催化剂的生产 . 勃姆石的结构、化学和相组成以及细度影响了利用其制备的催化剂的性能 .

磨料

勃姆石在磨料生产中很有用 . 它的硬度和耐用性使其成为此应用的绝佳选择。

阻燃剂

勃姆石用于阻燃剂的生产 . 它的热稳定性和在加热时释放水的能力使其成为有效的阻燃材料。

吸附剂

勃姆石的表面化学性质使其成为一种良好的吸附剂 . 它可以用于去除各种介质中的污染物。

聚合物复合材料的填料

勃姆石用作聚合物复合材料的填料 . 它可以增强复合材料的机械性能,并为其提供额外的功能。

污染物吸附

勃姆石是工业废物的一部分,包括储存在地下储罐中的核废料 . 它的吸附性能使其可用于去除这些废物中的污染物。

纳米复合材料

作用机制

Target of Action

Boehmite, also known as Aluminum Oxide Hydroxide, primarily targets the morphological evolution of materials . It is used in various applications, including the manufacturing of carbon fiber reinforced polymers (CFRP) . The hydroxyl groups on the surface of boehmite particles play a crucial role in altering the elementary polymer morphology .

Mode of Action

Boehmite interacts with its targets through ionic adsorption . This interaction causes differences in the exposed surface by reducing the surface energy, regulating the zeta potentials, and altering the growth habits of boehmite . The hydroxyl groups and even more a taurine modification of the boehmites’ surface alter the elementary polymer morphology .

Biochemical Pathways

The biochemical pathways affected by Boehmite are primarily related to the morphological evolution of materials . The pH and ions in the environment influence the formation of Boehmite with different morphologies . The evolution of the crystalline structures and morphologies of nanoparticles tightly relies on the composition of the steam source .

Pharmacokinetics (ADME Properties)

Its properties such as size, shape, and surface modification can influence its behavior in a given system .

Result of Action

The result of Boehmite’s action is the formation of materials with desired morphologies . In the context of CFRP, the incorporation of Boehmite nanoparticles improves matrix-dominated properties like shear strength, shear modulus, compressive strength, or compression after impact resistance .

Action Environment

The action of Boehmite is influenced by environmental factors such as pH and the presence of ions . For instance, Boehmite with various morphologies is obtained by hydrothermal treatment of ultrafine Bayer gibbsite in aqueous solutions with pH of 3–13.5 . The pH of the solution mainly determines the formed Boehmite morphologies .

属性

IUPAC Name |

aluminum;oxygen(2-);hydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.H2O.O/h;1H2;/q+3;;-2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAUWWUXCIMFIM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[O-2].[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlHO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051661 | |

| Record name | Boehmite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.988 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1318-23-6, 63957-70-0, 24623-77-6 | |

| Record name | Boehmite (Al(OH)O) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum oxide hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063957700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boehmite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALUMINUM HYDROXIDE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZO8Q0FP2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

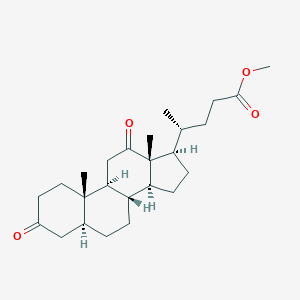

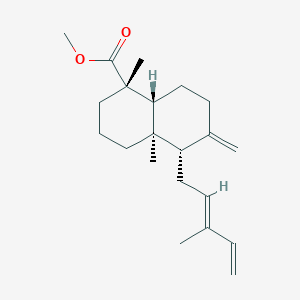

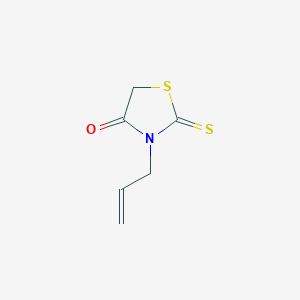

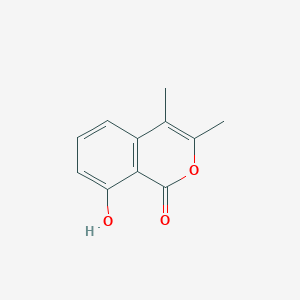

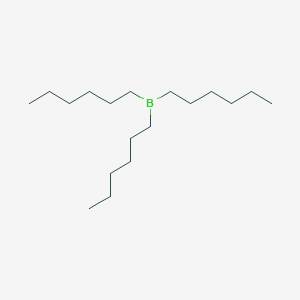

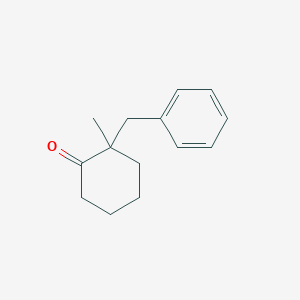

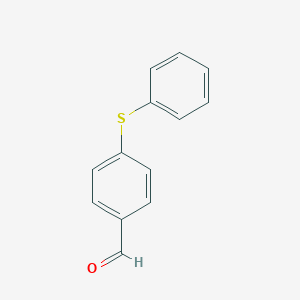

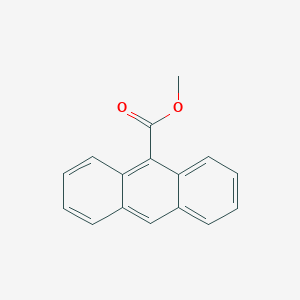

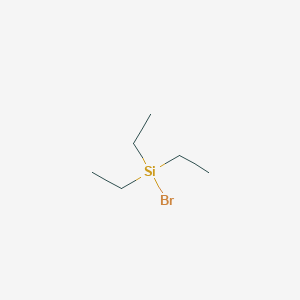

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Boehmite exhibits a strong affinity for phosphate ions. The hydroxyl groups on the surface of boehmite readily exchange with sulfate groups when treated with sulfuric acid, significantly enhancing its phosphate adsorption capacity. [] This mechanism is attributed to ion exchange between hydroxyl groups and phosphate ions, potentially coupled with chemical bonding. []

A: Yes, research demonstrates that synthetic boehmite effectively adsorbs phosphate ions from cow's milk without altering the levels of other essential nutrients or affecting the sensory qualities of the milk. []

A: The molecular formula of boehmite is γ-AlO(OH), and its molecular weight is 78.00 g/mol. []

A: Boehmite is commonly characterized using various techniques like Fourier Transform Infrared Spectroscopy (FT-IR) to identify functional groups, X-ray diffraction (XRD) to analyze its crystal structure, and Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to visualize its morphology. [, , , ]

A: Boehmite displays higher stability in acidic environments compared to amorphous aluminum hydroxide gels. For instance, at pH 1.2, aluminum ion elution from boehmite was significantly lower than from an amorphous aluminum hydroxide gel. []

A: Yes, boehmite nanoparticles are often incorporated into polymers like poly(methyl methacrylate), polyethylene, polypropylene, polyamide, and epoxy to enhance their mechanical, thermal, and electrical properties. [, ]

A: Boehmite can be used as a support for various metal catalysts, such as palladium and nickel complexes. [, ] These boehmite-supported catalysts demonstrate excellent activity in organic reactions like Suzuki, Heck, and tetrazole synthesis.

A: The presence of hydroxyl groups on the surface of boehmite allows for the immobilization of metal complexes, creating heterogeneous catalysts. [, ] This immobilization enhances catalyst recovery and reusability.

A: Yes, first-principles calculations predict a novel monoclinic high-pressure polymorph of boehmite (space group P21/c) stable above 340 GPa. This phase transition is characterized by the breaking of symmetric hydrogen bonds and an increase in metal cation coordination number. []

A: Surface modification significantly impacts boehmite's activity. Treatment with sulfuric acid replaces hydroxyl groups with sulfate groups, leading to a substantial increase in phosphate ion adsorption. []

A: Researchers utilize various techniques such as adsorption tests, zeta-potential analysis, X-ray diffraction, and scanning electron microscopy to study the interaction between proteins like bovine serum albumin (BSA) and boehmite. []

A: Boehmite has shown potential in water purification applications. For example, boehmite nanomaterials have demonstrated effectiveness in removing chromium from wastewater. [] Furthermore, filters functionalized with fluorinated silane-modified boehmite nanowhiskers successfully removed perfluoroalkyl substances (PFOS and PFOA) from water. []

A: A new microcrystalline boehmite compound (PT-A) has shown better phosphate adsorption capacity and higher stability in pH changes compared to commercially available aluminum hydroxide gels, suggesting its potential as a superior alternative for clinical use. []

A: Yes, liquid-phase deposition of alumoxanes (aluminum oxide hydroxides, boehmite) offers a viable alternative to conventional evaporated layers of Al2O3 for supporting the growth of vertically aligned carbon nanotubes (VA-CNTs). [] This method provides comparable quality and uniformity of VA-CNTs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。